

# (S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Boc-3-Amino-3-phenylpropan-1-ol

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An In-depth Technical Guide on (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, a chiral building block essential in pharmaceutical and fine chemical synthesis.

## Core Chemical Properties

**(S)-Boc-3-Amino-3-phenylpropan-1-ol**, systematically named (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability and control during synthetic procedures, making it a valuable intermediate.<sup>[1]</sup>

## Physicochemical Data

The quantitative properties of the compound are summarized below. Data for the (R)-enantiomer is included for comparison, as many physical properties are identical between enantiomers.

Property	Value	Source
IUPAC Name	(S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate	N/A
Synonyms	(S)-Boc-3-amino-3-phenylpropan-1-ol	N/A
CAS Number	Not explicitly found for (S)-enantiomer. (R)-enantiomer is 158807-47-7.	[2]
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>3</sub>	[2]
Molecular Weight	251.32 g/mol	[2]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid (for the unprotected amine)	
Melting Point	94-96 °C (for the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol)	[3]
Boiling Point	404.6°C at 760 mmHg (for (R)-enantiomer)	[2]
Density	1.1 ± 0.1 g/cm <sup>3</sup> (for (R)-enantiomer)	[2]
Refractive Index	1.520 (for (R)-enantiomer)	[2]
Optical Activity	[α] <sub>20/D</sub> : -21.0 to -25.0 deg (c=1, CHCl <sub>3</sub> ) (for the unprotected amine)	

## Spectroscopic Data

While specific spectra for **(S)-Boc-3-Amino-3-phenylpropan-1-ol** are not readily available in the search results, characteristic spectral features can be inferred from related compounds.

- $^1\text{H}$  NMR: Expected signals would include aromatic protons from the phenyl group, a multiplet for the benzylic proton, signals for the methylene groups, and a characteristic singlet for the nine protons of the Boc group's tert-butyl moiety.[4]
- $^{13}\text{C}$  NMR: Aromatic carbons, aliphatic carbons of the propanol chain, and signals corresponding to the carbonyl and quaternary carbon of the Boc group are expected.
- FT-IR: Key absorption peaks would include those for the O-H stretch of the alcohol, N-H stretch of the carbamate, a strong C=O stretch for the carbamate carbonyl (around  $1690\text{ cm}^{-1}$ ), and C-H stretches for aromatic and aliphatic groups. The presence of the Boc group is specifically indicated by peaks around  $1527\text{ cm}^{-1}$  (CO-NH) and  $1689\text{ cm}^{-1}$  (C=O).[5]

## Experimental Protocols

### Synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol

The synthesis involves the protection of the amine group of (S)-3-Amino-3-phenylpropan-1-ol using di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). The following is a general protocol adapted from similar Boc-protection procedures.[4]

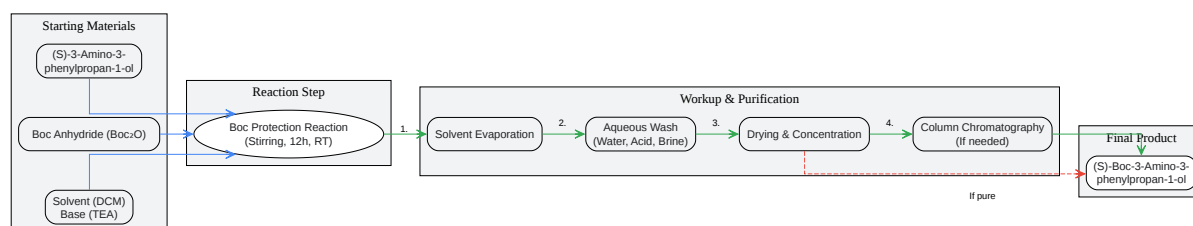
#### Materials:

- (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent)
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.1 equivalents)
- Triethylamine (TEA) (2 equivalents)
- Dichloromethane (DCM) as solvent
- Deionized water
- Brine solution
- 0.1 M  $\text{H}_2\text{SO}_4$

#### Procedure:

- Dissolve (S)-3-Amino-3-phenylpropan-1-ol in dichloromethane in a round-bottom flask.

- Add triethylamine to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, evaporate the solvent under vacuum using a rotary evaporator.
- Dilute the residue with dichloromethane and wash successively with water, 0.1 M H<sub>2</sub>SO<sub>4</sub>, and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
- Purify the product using silica gel column chromatography if necessary.



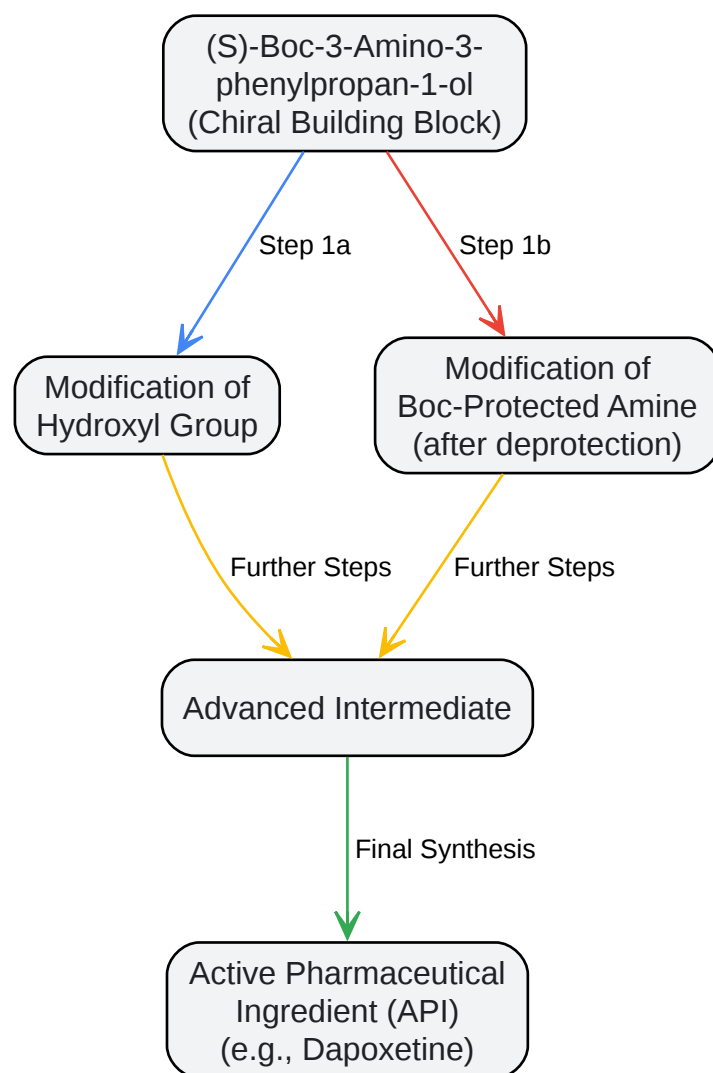
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Synthesis workflow for **(S)-Boc-3-Amino-3-phenylpropan-1-ol**.

## Applications in Drug Development

**(S)-Boc-3-Amino-3-phenylpropan-1-ol** is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is vital, as the biological activity and safety of a drug are often dependent on its specific enantiomeric form.<sup>[1]</sup>

- **Chiral Intermediate:** The compound serves as a versatile starting material for creating novel molecules that can interact with biological targets in a highly specific manner.<sup>[6]</sup>
- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various pharmaceutical agents, including dapoxetine.<sup>[6]</sup> The amine and hydroxyl groups provide two reactive sites for further chemical modifications, enabling its incorporation into larger, more complex drug candidates.
- **Peptide Synthesis:** While the related compound, Boc-L-phenylalaninol, is directly used in peptide synthesis, **(S)-Boc-3-Amino-3-phenylpropan-1-ol** can be used to synthesize non-natural amino acids or peptide mimics that are important for developing new therapeutic peptides.<sup>[1][3]</sup>



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Logical pathway for use in pharmaceutical synthesis.

## Safety and Handling

- **Handling:** Handle in a well-ventilated area. It is recommended to wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[2][7] Avoid the formation of dust and aerosols.[2]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
- **Hazards:** While specific GHS data for the title compound is not listed, the unprotected parent compound (3-amino-1-phenylpropan-1-ol) is classified as harmful if swallowed, causing skin

and serious eye irritation, and may cause respiratory irritation.[8] Similar precautions should be taken.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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